molecular formula C11H9NO3 B11896112 Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate CAS No. 88371-30-6

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate

Cat. No.: B11896112
CAS No.: 88371-30-6
M. Wt: 203.19 g/mol
InChI Key: FFTFQLQXOYNQIM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The presence of the 2-oxo group and the 8-carboxylate ester functional group makes it a versatile intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate can be synthesized through several methods. One common approach involves the acylation of 4,5-dimethoxyanthranilic acid with methyl malonyl chloride in the presence of triethylamine, followed by cyclization under basic conditions . Another method includes the reaction of 2-aminobenzophenone with diethyl malonate in the presence of sodium ethoxide, leading to the formation of the quinoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline-2,8-dicarboxylate derivatives, 2-hydroxyquinoline derivatives, and various esters and amides .

Scientific Research Applications

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.

    Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its role as an intermediate in the synthesis of diverse biologically active molecules highlight its importance in medicinal chemistry and organic synthesis.

Properties

CAS No.

88371-30-6

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 2-oxo-1H-quinoline-8-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-9(13)12-10(7)8/h2-6H,1H3,(H,12,13)

InChI Key

FFTFQLQXOYNQIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC(=O)C=C2

Origin of Product

United States

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